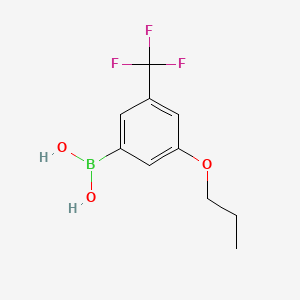

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned seems to be a type of phenylboronic acid, which is a boronic acid compound containing a phenyl group .

Synthesis Analysis

Phenylboronic acids can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of phenylboronic acids typically consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group. The exact structure of “(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” would depend on the positions of the propoxy and trifluoromethyl groups on the phenyl ring .Chemical Reactions Analysis

Phenylboronic acids are involved in various chemical reactions. They are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They can also participate in aerobic oxidative cross-coupling and microwave-assisted Petasis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can vary. For example, 3-(Trifluoromethyl)phenylboronic acid has a melting point of 163-166 °C and a molecular weight of 189.93 .Scientific Research Applications

Catalysis and Reaction Mechanisms

- Imine Hydroboration : Boronic acids, including tris[3,5-bis(trifluoromethyl)phenyl]borane, are effective catalysts for the hydroboration of imines, demonstrating superior reactivity compared to other Lewis acidic boranes (Yin, Soltani, Melen, & Oestreich, 2017).

- Protection/Deprotection of Diols : 2,6-bis(trifluoromethyl)phenyl boronic acid acts as a protective agent for diols, forming stable cyclic boronic esters that can be deprotected under mild conditions (Shimada, Urata, Fukuhara, Tsuneda, & Makino, 2018).

Material Science and Nanotechnology

- Optical Modulation in Carbon Nanotubes : Phenyl boronic acids, including derivatives like 3-propoxy-5-(trifluoromethyl)phenyl boronic acid, can bind to saccharides and modulate the optical properties of carbon nanotubes, making them useful in sensing and materials science applications (Mu et al., 2012).

Organic Synthesis and Chemical Reactivity

- Amide Condensation Catalysis : Phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, catalyze dehydrative amidation between carboxylic acids and amines, demonstrating a significant role in peptide synthesis and organic transformations (Wang, Lu, & Ishihara, 2018).

Biochemistry and Medicinal Chemistry

- Borates in Biological Systems : Borates, including phenylboronic acids, interact with carbohydrate moieties on biological membranes, potentially offering a pathway for selective recognition of specific sugar residues (Otsuka, Uchimura, Koshino, Okano, & Kataoka, 2003).

Green Chemistry and Environmental Applications

- Direct Amide Formation Catalysts : Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including 3-fluoro, 3-methoxy, and 5-trifluoromethyl systems, show increased reactivity as catalysts for environmentally friendly amide formation, highlighting the utility of boronic acids in sustainable chemistry (Arnold, Batsanov, Davies, & Whiting, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-propoxy-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-3-17-9-5-7(10(12,13)14)4-8(6-9)11(15)16/h4-6,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKCUHISBHHNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681518 |

Source

|

| Record name | [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-47-7 |

Source

|

| Record name | [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B594529.png)

![Ethanethioic acid, O-[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl] ester](/img/structure/B594530.png)

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)

![2-Thia-5,7-diazaspiro[3.4]octane(9CI)](/img/no-structure.png)

![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)